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Compound of Interest

Compound Name: SPD-2

Cat. No.: B610935

These application notes provide a comprehensive guide for the recombinant expression and
purification of the Schizosaccharomyces pombe SPD-2 protein in an Escherichia coli host
system. The protocols outlined below are based on established molecular biology and protein
biochemistry techniques.

Data Presentation

The following table summarizes typical quantitative data obtained during the recombinant
expression and purification of SPD-2. Researchers can use this as a template to record their
experimental results.

Parameter Experimental Data

Expression System E. coli BL21(DE3)

Expression Vector pET-28a(+) with N-terminal His-tag
Induction Conditions 0.5 mM IPTG, 18°C, 16 hours
Culture Volume 1 Liter

Wet Cell Pellet Weight ~5 grams

Protein Yield (after purification) 1-3mg

Protein Purity (SDS-PAGE) >95%
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Experimental Protocols
Cloning of S. pombe spd-2 into an Expression Vector

This protocol describes the cloning of the spd-2 gene from S. pombe into the pET-28a(+)
expression vector, which will append an N-terminal 6xHis-tag to the recombinant protein for
purification.

Materials:

S. pombe genomic DNA or cDNA

e pPET-28a(+) vector

e Restriction enzymes (e.g., Ndel and Xhol)

o T4 DNA Ligase and buffer

» High-fidelity DNA polymerase

o Primers for spd-2 gene amplification (with appropriate restriction sites)
o DH5a competent E. coli cells

o LB agar plates with kanamycin (50 pg/mL)

DNA purification kits (PCR and gel extraction)
Methodology:

o Primer Design: Design forward and reverse primers to amplify the entire coding sequence of
the spd-2 gene. Add an Ndel restriction site to the forward primer and an Xhol restriction site
to the reverse primer.

o PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the spd-2
gene from S. pombe genomic DNA or cDNA.

 Purification of PCR Product: Purify the amplified spd-2 gene fragment using a PCR
purification kit or by gel electrophoresis and subsequent gel extraction.
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» Restriction Digest: Digest both the purified PCR product and the pET-28a(+) vector with Ndel
and Xhol restriction enzymes.

 Ligation: Ligate the digested spd-2 gene fragment into the digested pET-28a(+) vector using
T4 DNA Ligase.

o Transformation: Transform the ligation mixture into competent DH5a E. coli cells and plate
on LB agar containing kanamycin.

o Colony Screening: Screen the resulting colonies by colony PCR or restriction digest of
purified plasmid DNA to identify clones with the correct insert.

e Sequence Verification: Verify the sequence of the entire spd-2 insert by Sanger sequencing.

Recombinant Expression of His-tagged SPD-2

This protocol details the expression of the His-tagged SPD-2 protein in E. coli BL21(DE3) cells.

Materials:

Verified pET-28a(+)-spd-2 plasmid

BL21(DE3) competent E. coli cells

LB medium with kanamycin (50 pg/mL)

Isopropy! 3-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
Methodology:

o Transformation: Transform the pET-28a(+)-spd-2 plasmid into competent BL21(DE3) E. coli
cells.

» Starter Culture: Inoculate a single colony into 50 mL of LB medium containing kanamycin
and grow overnight at 37°C with shaking.

o Large-Scale Culture: Inoculate 1 Liter of LB medium with kanamycin with the overnight
starter culture (1:100 dilution).
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Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600)
reaches 0.6-0.8.

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final
concentration of 0.5 mM.

Expression: Continue to grow the culture at 18°C for 16 hours with shaking.

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged SPD-2 by Nickel-Affinity
Chromatography

This protocol describes the purification of the recombinant His-tagged SPD-2 protein from the

E. coli cell lysate.

Materials:

Cell pellet from 1 Liter culture

Lysis Buffer (50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1
mg/mL lysozyme)

Wash Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20 mM imidazole)
Elution Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM imidazole)
Ni-NTA affinity resin

Chromatography column

Methodology:

Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Incubate on ice for 30
minutes. Sonicate the cell suspension on ice to ensure complete lysis and shear the DNA.
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« Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the soluble protein fraction.

e Binding: Add the clarified lysate to a column containing pre-equilibrated Ni-NTA resin. Allow
the lysate to bind to the resin by gravity flow or with gentle rocking for 1 hour at 4°C.

e Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically
bound proteins.

» Elution: Elute the His-tagged SPD-2 protein with 5 column volumes of Elution Buffer. Collect
the eluate in fractions.

e Analysis: Analyze the collected fractions for the presence of the purified protein by SDS-
PAGE.

o Buffer Exchange: Pool the fractions containing the purified protein and perform buffer
exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

Visualizations

Experimental Workflow for Recombinant SPD-2
Expression
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Caption: Workflow for recombinant SPD-2 expression and purification.
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Principle of Inducible Protein Expression in the pET
System
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Caption: Logic of IPTG-inducible expression in the pET system.

 To cite this document: BenchChem. [Application Notes and Protocols for Recombinant SPD-
2 Protein Expression]. BenchChem, [2025]. [Online PDF]. Available at:
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protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610935?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

